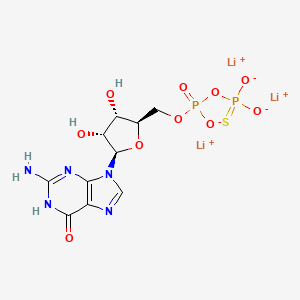

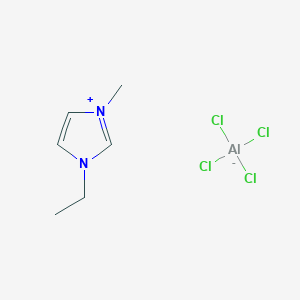

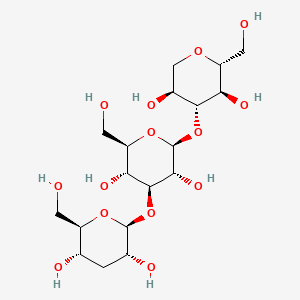

![molecular formula C10H10 B3069540 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene CAS No. 99717-87-0](/img/structure/B3069540.png)

3-Vinylbicyclo[4.2.0]octa-1,3,5-triene

Übersicht

Beschreibung

3-Vinylbicyclo[420]octa-1,3,5-triene is a chemical compound with the molecular formula C10H10 It is characterized by a bicyclic structure with a vinyl group attached to one of the rings

Wissenschaftliche Forschungsanwendungen

3-Vinylbicyclo[4.2.0]octa-1,3,5-triene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Wirkmechanismus

Target of Action

Unfortunately, the specific targets of 3-Vinylbicyclo[42This compound is primarily used in research and has been used in pharmaceutical testing

Mode of Action

The mode of action of 4-vinylbenzocyclobutene involves its unique molecular structure. The compound contains a four-membered ring structure, which can transform into a reactive o-quinodimethane, also known as o-xylylene, upon heating at around 200°C . This reactive species readily undergoes inter- and intramolecular Diels-Alder reactions with various dienophiles to produce polycyclic compounds with high stability .

Biochemical Pathways

The compound’s ability to undergo electrocyclic rearrangement and diels-alder reactions suggests that it may influence pathways involving these types of chemical reactions .

Pharmacokinetics

For instance, it has been suggested that the compound has low gastrointestinal absorption and is BBB permeant . . These properties may impact the compound’s bioavailability and its effects in the body.

Result of Action

Its ability to undergo electrocyclic rearrangement and diels-alder reactions suggests that it may induce structural changes in molecules and potentially affect cellular processes .

Action Environment

The action of 4-vinylbenzocyclobutene is influenced by environmental factors such as temperature. The compound is stable at room temperature but undergoes an electrocyclic rearrangement at elevated temperatures (>200°C) to form a highly reactive o-quinodimethane . This suggests that the compound’s action, efficacy, and stability may be influenced by the temperature of its environment.

Safety and Hazards

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Vinylbicyclo[4.2.0]octa-1,3,5-triene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-Vinylbicyclo[4.2.0]octa-1,3,5-triene can undergo various types of chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The compound can be reduced to form saturated bicyclic structures.

Substitution: The vinyl group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) are common.

Major Products Formed

Oxidation: Epoxides and diols.

Reduction: Saturated bicyclic hydrocarbons.

Substitution: Halogenated derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the vinyl group, leading to different reactivity and applications.

Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid: Contains a boronic acid group, making it useful in Suzuki coupling reactions.

Bicyclo[4.2.0]octa-1,3,5-trien-3-ylmethanol: Contains a hydroxyl group, leading to different chemical properties and applications.

Uniqueness

3-Vinylbicyclo[4.2.0]octa-1,3,5-triene is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential applications in various fields. Its bicyclic structure also contributes to its stability and versatility in chemical reactions.

Eigenschaften

IUPAC Name |

3-ethenylbicyclo[4.2.0]octa-1(6),2,4-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10/c1-2-8-3-4-9-5-6-10(9)7-8/h2-4,7H,1,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGDMPJDZKDHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(CC2)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99717-87-0 | |

| Record name | 3-Ethenyl(bicyclo[4.2.0]-octa-1,3,5-triene) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-vinylbenzocyclobutene unique as a monomer?

A1: 4-Vinylbenzocyclobutene possesses a unique combination of a vinyl group capable of polymerization and a benzocyclobutene ring that can undergo ring-opening metathesis polymerization (ROMP) or thermally induced ring-opening polymerization. [, , ] This dual functionality allows for the creation of diverse polymer architectures and properties.

Q2: How is 4-vinylbenzocyclobutene typically polymerized?

A2: 4-Vinylbenzocyclobutene can be polymerized via various methods, including:

- Free radical polymerization: This method allows for the synthesis of random copolymers with other vinyl monomers like styrene. [, ]

- Living anionic polymerization: This technique provides excellent control over molecular weight and allows for the synthesis of block copolymers. []

- Thermal ring-opening polymerization: This method utilizes the benzocyclobutene ring to create crosslinked polymer networks. [, , ]

Q3: What are the key properties of poly(4-vinylbenzocyclobutene) and its copolymers?

A3: Poly(4-vinylbenzocyclobutene) and its copolymers exhibit several desirable properties, including:

- High thermal stability: The cured polymers generally demonstrate decomposition temperatures above 370°C. [, , ]

- Low dielectric constant: This property makes them attractive for microelectronic applications. [, ]

- Good film-forming properties: The polymers can form smooth and uniform films, as evidenced by Atomic Force Microscopy (AFM) studies. [, ]

- Tunable properties: By adjusting the copolymer composition and polymerization method, properties like glass transition temperature (Tg) and mechanical strength can be tailored for specific applications. [, ]

Q4: Can the properties of poly(4-vinylbenzocyclobutene) be further modified after polymerization?

A4: Yes, the presence of the benzocyclobutene ring in the polymer backbone enables post-polymerization modifications. For instance, Diels-Alder reactions with dienophiles like maleimides or maleic anhydride can be employed to alter the polymer's solubility, Tg, and thermal stability. []

Q5: What are some potential applications of 4-vinylbenzocyclobutene-based polymers?

A5: 4-Vinylbenzocyclobutene-based polymers have shown promise in various fields, including:

- Microelectronics: As low dielectric constant materials for high-frequency applications. [, ]

- Membranes: For ultrafiltration applications, leveraging their tunable pore size and stability. []

- Biomedical applications: As components in biocompatible and mechanically robust materials for devices like prosthetic heart valves. []

- Drug delivery: Core-crosslinked star-shaped polymers synthesized from 4-vinylbenzocyclobutene-containing block copolymers show potential as drug delivery vehicles. []

Q6: Are there any computational studies on 4-vinylbenzocyclobutene and its polymers?

A6: Yes, computational chemistry techniques like Molecular Dynamics simulations have been used to study the effect of copolymer composition on the properties of poly(4-vinylbenzocyclobutene-co-styrene). [] These studies provide valuable insights into the structure-property relationships of these polymers.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

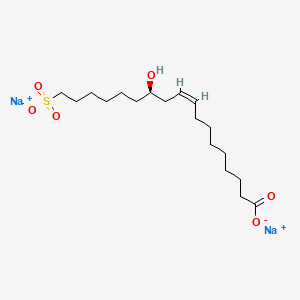

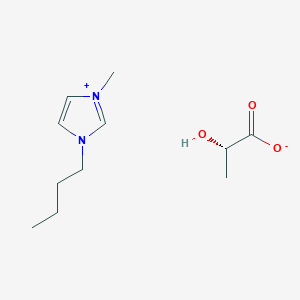

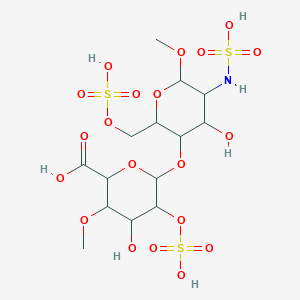

![Ethyl ((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B3069494.png)

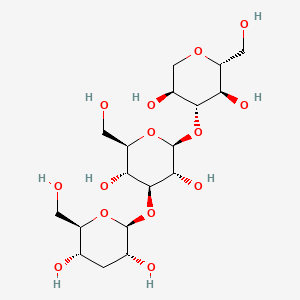

![13-hydroxy-10,16-dinaphthalen-1-yl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B3069517.png)